molecular formula C5H9ClO2 B075608 4-Chloromethyl-[1,3]dioxane CAS No. 1121-62-6

4-Chloromethyl-[1,3]dioxane

Cat. No.: B075608
CAS No.: 1121-62-6
M. Wt: 136.58 g/mol
InChI Key: GKUCVLXFBHZZDE-UHFFFAOYSA-N
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Description

4-Chloromethyl-[1,3]dioxane is an organic compound with the molecular formula C5H9ClO2. It is a heterocyclic compound containing a dioxane ring substituted with a chloromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloromethyl-[1,3]dioxane can be synthesized through the reaction of formaldehyde, ethylene glycol, and hydrogen chloride. The reaction typically involves the formation of a cyclic acetal intermediate, which is then chlorinated to yield the desired product .

  • Formation of Cyclic Acetal

      Reactants: Formaldehyde and ethylene glycol.

      Conditions: Acidic conditions, typically using p-toluenesulfonic acid as a catalyst.

      Intermediate: 1,3-Dioxane.

  • Chlorination

      Reactants: 1,3-Dioxane and hydrogen chloride.

      Conditions: Anhydrous conditions to prevent hydrolysis.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of solid acid catalysts can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

4-Chloromethyl-[1,3]dioxane undergoes various chemical reactions, including:

  • Nucleophilic Substitution

      Reagents: Nucleophiles such as amines, thiols, or alkoxides.

      Conditions: Mild to moderate temperatures, often in the presence of a base.

      Products: Substituted dioxanes.

  • Oxidation

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Acidic or basic conditions, depending on the oxidizing agent.

      Products: Oxidized derivatives of dioxane.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Products: Reduced derivatives of dioxane.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, ethanol.

    Oxidation: Potassium permanganate, sulfuric acid.

    Reduction: Lithium aluminum hydride, tetrahydrofuran.

Comparison with Similar Compounds

Biological Activity

4-Chloromethyl-[1,3]dioxane is a synthetic compound that has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and reactivity. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Target of Action

This compound participates primarily in Suzuki–Miyaura cross-coupling reactions , which are pivotal in forming carbon–carbon bonds. This reaction involves a transmetalation process where the chloromethyl group acts as a leaving group, facilitating the coupling with various nucleophiles.

Biochemical Pathways

The degradation of this compound involves hydroxylation at an ether-bond-associated carbon atom by monooxygenases. This process leads to spontaneous oxidation and ring cleavage, resulting in the formation of 2-hydroxyethoxyacetate. Such transformations are crucial for understanding its metabolic pathways and potential toxicity.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds synthesized from it have shown effectiveness against various bacterial strains, making them potential candidates for antibiotic development .

Anticancer Activity

Research has demonstrated that certain derivatives possess anticancer properties , particularly against breast cancer cell lines (MCF-7). The chloromethyl group enhances the compound's ability to interact with biological targets involved in cell proliferation .

Applications in Research

This compound serves as an important intermediate in organic synthesis. Its applications include:

  • Organic Synthesis : Used as a building block for more complex molecules.
  • Medicinal Chemistry : Investigated for pharmaceutical applications due to its ability to form stable cyclic structures.
  • Material Science : Employed in the preparation of polymers with specific properties .

Comparative Analysis with Similar Compounds

CompoundStructureReactivityApplications
This compoundStructureHigh (nucleophilic substitution)Antibiotics, anticancer agents
1,3-DioxaneStructureModerateSolvent
1,4-DioxaneStructureLowIndustrial solvent

Case Study 1: Synthesis of Antimicrobial Agents

A study conducted on the synthesis of antimicrobial agents from this compound showed promising results against Gram-positive bacteria. The synthesized compounds demonstrated a minimum inhibitory concentration (MIC) comparable to existing antibiotics .

Case Study 2: Anticancer Activity Assessment

In vitro studies assessed the cytotoxic effects of derivatives on MCF-7 breast cancer cells. Results indicated that modifications to the chloromethyl group significantly enhanced antiproliferative activity, suggesting potential for further development into therapeutic agents .

Properties

IUPAC Name

4-(chloromethyl)-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c6-3-5-1-2-7-4-8-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUCVLXFBHZZDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCOC1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407256
Record name 4-Chloromethyl-[1,3]dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-62-6
Record name 4-Chloromethyl-[1,3]dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of 4-Chloromethyl-[1,3]dioxane as described in the research?

A1: The research demonstrates the use of this compound as a starting material for the synthesis of various 4-(R-Amino)methyl-1,3-dioxanes. [] This transformation involves substituting the chlorine atom with different amine groups. This highlights the compound's utility in building more complex molecules with potential biological activity.

Q2: Can you describe a specific reaction pathway involving this compound?

A2: The research outlines a two-step synthesis starting from this compound. First, the chlorine atom is replaced by an amine group, resulting in the formation of 4-(R-Amino)methyl-1,3-dioxanes. [] Subsequently, some of these compounds are further reacted with chloroacetyl chloride and then pyridine to yield water-soluble pyridinium chlorides. [] This demonstrates the versatility of this compound as a building block in multi-step syntheses.

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